Kinetic Differentiation in N-H versus S-H Insertion with Iridium Porphyrin Catalysis
In Ir(TTP)CH3-catalyzed insertion reactions, methyl diazoacetate exhibits fundamentally different kinetic behavior with aromatic amines versus thiols. Aniline binds strongly to the iridium center with a binding constant of K = (2.5 ± 0.5) × 10⁴ at 296 K, forming an inactive hexacoordinate complex and rendering the insertion rate independent of aniline concentration [1]. In contrast, p-toluenethiol binds more weakly (K = 680 ± 20 at 296 K) and the S-H insertion rate is first order in thiol concentration [1]. This mechanistic divergence means that methyl diazoacetate cannot be treated as a generic carbene source in heteroatom insertion applications.
| Evidence Dimension | Substrate binding constant (K) and rate order |
|---|---|
| Target Compound Data | Aniline K = (2.5 ± 0.5) × 10⁴ at 296 K; rate independent of [aniline]; p-toluenethiol K = 680 ± 20 at 296 K; rate first order in [thiol] |
| Comparator Or Baseline | Methyl diazoacetate with aniline vs methyl diazoacetate with p-toluenethiol |
| Quantified Difference | Binding affinity differs by factor of ~37; rate-determining step changes |
| Conditions | Ir(TTP)CH3 catalyst, 296 K, kinetic study |
Why This Matters
Procurement decisions for heteroatom insertion applications must account for substrate-specific kinetic behavior that dictates reaction optimization strategy.
- [1] Reactivity Comparison of Primary Aromatic Amines and Thiols in E-H Insertion Reactions with Diazoacetates Catalyzed by Iridium(III) Tetratolylporphyrin. Organometallics 2017, 36, 1842-1847. View Source
